Methyl 3-hydrazino-4-(isopropylsulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-hydrazino-4-(isopropylsulfonyl)thiophene-2-carboxylate is an organic compound with the molecular formula C9H14N2O4S2 This compound features a thiophene ring substituted with a hydrazino group, an isopropylsulfonyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydrazino-4-(isopropylsulfonyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced via sulfonylation using isopropylsulfonyl chloride in the presence of a base such as pyridine.
Hydrazination: The hydrazino group is introduced by reacting the intermediate compound with hydrazine hydrate.
Esterification: The final step involves esterification to form the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the control of reaction temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, forming azo or azoxy derivatives.
Reduction: Reduction of the isopropylsulfonyl group can yield thiol derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Azo or azoxy compounds.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-hydrazino-4-(isopropylsulfonyl)thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for creating heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its hydrazino group, which can form stable complexes with metal ions and proteins.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for designing drugs with anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism by which Methyl 3-hydrazino-4-(isopropylsulfonyl)thiophene-2-carboxylate exerts its effects involves interactions with biological molecules. The hydrazino group can form covalent bonds with enzyme active sites, inhibiting their activity. The isopropylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
- Methyl 3-hydrazino-4-(methylsulfonyl)thiophene-2-carboxylate
- Methyl 3-hydrazino-4-(isopropylsulfonyl)furan-2-carboxylate
Uniqueness
Methyl 3-hydrazino-4-(isopropylsulfonyl)thiophene-2-carboxylate is unique due to the combination of its hydrazino and isopropylsulfonyl groups on a thiophene ring. This specific arrangement of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 3-hydrazinyl-4-propan-2-ylsulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S2/c1-5(2)17(13,14)6-4-16-8(7(6)11-10)9(12)15-3/h4-5,11H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBOXQLZUVJTTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1NN)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381041 |
Source
|
Record name | Methyl 3-hydrazinyl-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-97-5 |
Source
|
Record name | Methyl 3-hydrazinyl-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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